CP47497-C6-homolog

Descripción general

Descripción

CP 47,497-C6-homolog es un agonista sintético del receptor cannabinoide. Es un homólogo del CP 47,497, que fue desarrollado por Pfizer en la década de 1980. Este compuesto es conocido por su potente afinidad de unión a los receptores cannabinoides, particularmente el receptor cannabinoide central CB1 y el receptor cannabinoide periférico CB2. El compuesto se ha utilizado ampliamente en la investigación científica para estudiar el sistema cannabinoide y sus efectos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de CP 47,497-C6-homolog implica los siguientes pasos:

Material de partida: La síntesis comienza con la preparación de la estructura central del ciclohexilfenol.

Alquilación: La estructura central se alquila entonces con un grupo dimetilhexil para formar el homólogo deseado.

Purificación: El producto final se purifica utilizando técnicas cromatográficas estándar para obtener un sólido cristalino.

Métodos de producción industrial: El proceso se optimiza para obtener rendimiento y pureza, garantizando que el compuesto cumpla con los estándares de calidad para la investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: CP 47,497-C6-homolog experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo en el anillo ciclohexílico se puede oxidar para formar cetonas o ácidos carboxílicos.

Reducción: El compuesto se puede reducir para formar alcoholes o alcanos.

Sustitución: El grupo hidroxilo fenólico puede sufrir reacciones de sustitución con varios electrófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente.

Productos principales:

Oxidación: Cetonas y ácidos carboxílicos.

Reducción: Alcoholes y alcanos.

Sustitución: Derivados alquilados o acilados.

4. Aplicaciones de la investigación científica

CP 47,497-C6-homolog tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar la afinidad de unión y la selectividad de los receptores cannabinoides.

Biología: Ayuda a comprender los efectos fisiológicos y farmacológicos de la activación del receptor cannabinoide.

Medicina: Se investiga por sus posibles propiedades analgésicas y antiinflamatorias.

Industria: Se utiliza en el desarrollo de cannabinoides sintéticos para fines de investigación

Aplicaciones Científicas De Investigación

Cannabinoid Receptor Interactions

CP47497-C6-homolog primarily interacts with cannabinoid receptors, particularly CB1 and CB2. Research indicates that this compound exhibits varying affinities for these receptors, which are crucial in mediating the effects of cannabinoids in the body.

- Binding Affinity : Studies have shown that this compound has a modest affinity for both CB1 and CB2 receptors. For instance, in a comparative analysis, it was found that while some analogs demonstrated higher selectivity for CB2, this compound's binding was less pronounced compared to other synthetic cannabinoids like JWH-018 .

- Structure-Activity Relationship (SAR) : The molecular structure of this compound has been studied to elucidate how modifications affect its receptor binding. The presence of specific functional groups significantly influences its interaction with the CB1 receptor, suggesting potential avenues for optimizing its pharmacological profile .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various medical contexts:

- Pain Management : Given its action on cannabinoid receptors, this compound may offer analgesic properties. Research into similar compounds suggests they can modulate pain pathways effectively, making them candidates for pain management therapies .

- Neurological Disorders : There is ongoing investigation into the use of cannabinoids for treating conditions like multiple sclerosis and epilepsy. This compound's interaction with the endocannabinoid system could provide benefits in managing symptoms associated with these disorders .

Drug Development and QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models play a crucial role in predicting the biological activity of compounds like this compound:

- Predictive Models : Recent studies have employed QSAR modeling to predict the binding affinities of this compound and its analogs to cannabinoid receptors. These models help in understanding how structural changes can enhance or diminish receptor affinity, guiding future drug design efforts .

- Case Studies : Specific case studies highlight the importance of this compound in developing new therapeutic agents. For example, researchers have used it as a reference compound to evaluate the efficacy of novel synthetic cannabinoids in preclinical models, particularly focusing on their potential as safer alternatives to traditional cannabinoids .

Regulatory and Safety Considerations

As a synthetic cannabinoid, this compound is subject to regulatory scrutiny due to its psychoactive properties:

- Legal Status : In several jurisdictions, including Germany and Finland, compounds similar to this compound have been classified as illegal due to safety concerns and potential for abuse . This regulatory landscape impacts research opportunities and therapeutic applications.

- Safety Profile : Investigations into the safety and toxicity of this compound are vital for its future applications. Studies have indicated that while some synthetic cannabinoids can produce adverse effects, understanding the specific profile of this compound is essential for assessing its viability as a therapeutic agent .

Mecanismo De Acción

CP 47,497-C6-homolog ejerce sus efectos uniéndose a los receptores cannabinoides CB1 y CB2. Esta unión activa los receptores, dando lugar a una cascada de eventos de señalización intracelular. La activación de los receptores CB1 en el cerebro da lugar a efectos analgésicos y psicoactivos, mientras que la activación del receptor CB2 en los tejidos periféricos modula las respuestas inmunitarias y la inflamación .

Compuestos similares:

CP 47,497: El compuesto parental con una cadena alquílica más corta.

CP 47,497-C8-homolog:

CP 47,497-C9-homolog: Un homólogo con una cadena alquílica de nueve carbonos

Singularidad: CP 47,497-C6-homolog es único debido a la longitud específica de su cadena alquílica, que influye en su afinidad de unión y potencia. En comparación con su compuesto parental y otros homólogos, CP 47,497-C6-homolog exhibe propiedades farmacológicas distintas, lo que lo convierte en una herramienta valiosa para la investigación .

Comparación Con Compuestos Similares

CP 47,497: The parent compound with a shorter alkyl chain.

CP 47,497-C8-homolog:

CP 47,497-C9-homolog: A homologue with a nine-carbon alkyl chain

Uniqueness: CP 47,497-C6-homolog is unique due to its specific alkyl chain length, which influences its binding affinity and potency. Compared to its parent compound and other homologues, CP 47,497-C6-homolog exhibits distinct pharmacological properties, making it a valuable tool for research .

Actividad Biológica

CP47497-C6-homolog, a synthetic cannabinoid, is a derivative of CP47497, which has garnered attention for its potent biological activity, particularly as an agonist of the cannabinoid receptors CB1 and CB2. This article delves into the compound's pharmacological properties, metabolic pathways, and implications for abuse potential, supported by relevant research findings and data tables.

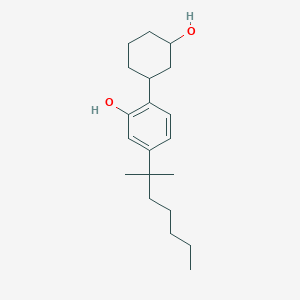

Overview of this compound

This compound is chemically characterized as 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol. It has a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol. The compound exhibits high affinity for the CB1 receptor, which is pivotal in mediating the psychoactive effects commonly associated with cannabinoids.

Binding Affinity and Pharmacodynamics

Research indicates that CP47497 and its homologs bind to the CB1 receptor with significantly higher affinity than Δ9-tetrahydrocannabinol (THC). For instance, the binding affinity (K_i) of CP47497 is reported to be approximately 2.2 nM compared to THC's K_i of 40.2 nM . This suggests that this compound may elicit stronger psychoactive effects than THC.

Table 1: Binding Affinities of Cannabinoids

| Compound | K_i (nM) |

|---|---|

| CP47497 | 2.2 |

| THC | 40.2 |

| This compound | TBD |

Metabolism and Pharmacokinetics

The metabolic profile of CP47497 has been extensively studied using human liver microsomes. A total of eight metabolites were identified, primarily involving hydroxylation and oxidation pathways. The major metabolites include mono-oxygenated (M1, M4) and mono-hydroxylated (M3, M5, M6, M7, M8) forms . Understanding these metabolites is crucial for detecting CP47497 in biological samples and assessing its abuse potential.

Table 2: Metabolites of CP47497

| Metabolite | Type |

|---|---|

| M1 | Mono-oxygenated |

| M4 | Mono-oxygenated |

| M3 | Mono-hydroxylated |

| M5 | Mono-hydroxylated |

| M6 | Mono-hydroxylated |

| M7 | Mono-hydroxylated |

| M8 | Mono-hydroxylated |

| M2 | Di-oxygenated |

In Vivo Effects and Case Studies

In vivo studies have demonstrated that CP47497 induces effects such as catalepsy, hypothermia, antinociception, and hypolocomotion in animal models. These effects are mediated through CB1 receptor activation and suggest a potential for developing tolerance upon repeated exposure . Notably, a study indicated that repeated administration leads to cross-tolerance between CP47497 and THC, highlighting their similar mechanisms of action.

Case Study: Tolerance Development

A study assessed tolerance by administering CP47497 (15 mg/kg) or THC (50 mg/kg) to mice twice daily over several days. The results showed that both compounds produced significant antinociceptive effects but required higher doses over time to achieve similar outcomes due to tolerance development .

Implications for Abuse Potential

Given its high binding affinity and psychoactive properties, this compound is classified as a Schedule I substance in various jurisdictions due to concerns about its potential for abuse . The ability to predict abuse potential through QSAR models has been explored, indicating that compounds with higher predicted binding affinities are likely to exhibit greater abuse potential .

Propiedades

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUGQXNYBWYGAI-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017338 | |

| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132296-20-9, 70435-06-2 | |

| Record name | 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (C6)-CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (C6)-CP-47497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.